Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride
Description
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride, is a synthetic adamantane derivative characterized by a tricyclo[3.3.1.1³,⁷]decane core substituted with a phenyl group at position 2 and a 2-methylaminoethyl group at position 1, forming a hydrochloride salt. The adamantane scaffold confers high lipophilicity and metabolic stability, while the phenyl and methylaminoethyl substituents modulate electronic and steric properties, enhancing interactions with biological targets. Its synthesis typically involves functionalizing adamantane via Friedel-Crafts alkylation or direct substitution reactions, followed by amine alkylation and HCl salt formation . The hydrochloride form improves solubility, a critical factor for bioavailability in therapeutic applications.
Properties
CAS No. |
52582-99-7 |
|---|---|
Molecular Formula |
C19H28ClN |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
N-methyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H27N.ClH/c1-20-8-7-19-12-14-9-15(13-19)11-17(10-14)18(19)16-5-3-2-4-6-16;/h2-6,14-15,17-18,20H,7-13H2,1H3;1H |
InChI Key |
NWEOHFSKEFZFOY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy for 1,2-Disubstituted Adamantane Derivatives
The synthesis of 1,2-disubstituted adamantane derivatives, including adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride, typically follows two broad approaches:
Total synthesis from acyclic or monocyclic precursors : This involves constructing the adamantane tricyclic framework de novo from simpler building blocks such as formaldehyde, malonates, or monocyclic intermediates, followed by functionalization at the bridgehead positions to introduce substituents like phenyl and aminoethyl groups.
Functionalization of preformed adamantane cores : Starting from adamantane or substituted adamantane derivatives, selective C–H activation or substitution reactions introduce the required functional groups at the 1 and 2 positions.
A recent review (2023) highlights that the direct functionalization of adamantane is often limited by steric and electronic factors, especially for densely substituted derivatives at secondary bridge positions, making total synthesis or ring expansion/contraction methods advantageous for accessing such compounds.
Specific Synthetic Routes to this compound
While direct literature on this exact compound is limited, analogous preparation methods can be inferred from related adamantane derivatives and patented processes.
Reductive Amination of 1-Acetyladamantane Intermediates
One well-documented route for preparing aminoethyl-substituted adamantanes involves:
Step 1: Preparation of 1-acetyladamantane
This is achieved by condensation of adamantane derivatives with malonic esters, followed by hydrolysis and decarboxylation under acidic conditions. For example, 1-acetyladamantane is synthesized by reacting 1-adamantoyl malonic ester with acetic acid and sulfuric acid at 95-100 °C for 6-7 hours.Step 2: Reductive amination of 1-acetyladamantane
The ketone group at the 1-position undergoes reductive amination with a mixture of formamide and formic acid at elevated temperatures (157-175 °C) to introduce the aminoethyl side chain. This step yields N-formyl-1-(1-aminoethyl)adamantane, which upon acid hydrolysis with hydrochloric acid converts to the corresponding aminoethyl adamantane hydrochloride salt.Step 3: Introduction of the 2-phenyl substituent
The 2-phenyl substitution can be installed via electrophilic aromatic substitution or by using phenyl-containing precursors during the ring construction or functionalization steps. For example, Michael addition reactions using phenyl-substituted acrylates or bromides can introduce phenyl groups at the 2-position.
Michael Addition and Enamine Chemistry
A synthetic approach documented involves the formation of an enamine intermediate from a monocyclic precursor, which undergoes Michael addition with 2-(bromoethyl)acrylate derivatives bearing phenyl groups. This sequence allows the construction of bicyclic intermediates that can be further elaborated to adamantane derivatives with 1,2-disubstitution patterns.
Nucleophilic Substitution and Isothiourea Derivative Routes
Another method involves the reaction of adamantane-1-amine derivatives with isothiocyanates and subsequent alkylation with benzyl bromides bearing phenyl substituents. Although this route primarily yields thiourea derivatives, it demonstrates the versatility of adamantane amines in forming functionalized derivatives, which can be adapted for aminoethyl and phenyl substitutions.
Reaction Conditions and Purification
Typical reaction temperatures range from 0 °C (ice-water bath) during nitration or initial substitution steps to reflux conditions (around 100-175 °C) for reductive amination and hydrolysis.
Solvents such as ethanol, acetone, benzene, toluene, and ethyl acetate are commonly used depending on the step, with care taken to remove solvents by distillation or evaporation.
Purification involves recrystallization from isopropyl alcohol or ethyl alcohol with activated charcoal to achieve pharmacopoeial purity (>99%).
Acid-base extractions and drying over anhydrous sodium sulfate are standard for isolating intermediates and final products.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Condensation & Hydrolysis | 1-Adamantoyl malonic ester | Acetic acid, sulfuric acid, 95-100 °C, 6-7 h | 1-Acetyladamantane | High yield, key intermediate |
| 2 | Reductive Amination | 1-Acetyladamantane | Formamide + formic acid, 157-175 °C, 6-10 h | N-formyl-1-(1-aminoethyl)adamantane | Intermediate for aminoethyl group |
| 3 | Acid Hydrolysis | N-formyl-1-(1-aminoethyl)adamantane | 20-30% HCl, 102-110 °C, 4.5-5.5 h | 1-(1-Aminoethyl)adamantane hydrochloride | Final aminoethyl adamantane salt |
| 4 | Michael Addition / Enamine | Monocyclic precursor + 2-(bromoethyl)acrylate (phenyl-substituted) | Reflux, pyrrolidine enamine formation | Bicyclic intermediate with 1,2-substitution | Enables phenyl and aminoethyl groups |
| 5 | Nucleophilic Substitution | Adamantane-1-amine + phenyl isothiocyanate | Heating in ethanol, alkylation with benzyl bromide | Adamantane-linked thiourea derivatives | Alternative functionalization route |
Chemical Reactions Analysis
Friedel-Crafts Alkylation for Phenyl Substitution
The 2-phenyl group is introduced via Friedel-Crafts alkylation, leveraging the reactivity of halogenated adamantane intermediates. For example:
-
Reaction : 2-halogeno-adamantane derivatives react with benzene in the presence of AlCl₃ to yield 2-phenyladamantane intermediates .
-
Yield : High yields reported for analogous reactions, though exact data for this compound is proprietary .
Michael Addition and Cyclization
The methylaminoethyl side chain is installed through multi-step sequences involving:
-
Enamine Formation : Reaction of monocyclic precursors (e.g., 3 in Scheme 2 ) with pyrrolidine to generate reactive enamines.
-
Michael Addition : Enamines undergo addition to α,β-unsaturated esters (e.g., 2-(bromoethyl)acrylate) .
-
Dieckmann Condensation : Intramolecular cyclization under basic conditions forms the adamantane core (70% yield for related systems) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Enamine Formation | Pyrrolidine, reflux | - | |
| Michael Addition | 2-(bromoethyl)acrylate, reflux | - | |
| Dieckmann Condensation | t-BuOK, THF, reflux | 70 |
Reactivity of the Adamantane Core
The tertiary carbons of adamantane participate in electrophilic substitutions, though steric hindrance from the phenyl and methylaminoethyl groups modulates reactivity:
Bromination
Adamantane derivatives typically undergo bromination at tertiary positions. For the parent hydrocarbon:
-
Outcome : Preferential substitution at the 1-position, forming 1-bromoadamantane .
-
Mechanism : Ionic pathway favored under Lewis acid catalysis .
For 1-(2-methylaminoethyl)-2-phenyladamantane, bromination is likely suppressed at substituted positions due to steric bulk, but unsubstituted bridgeheads may react selectively.
Oxidation
Adamantane’s bridgehead positions are resistant to oxidation, but ketone derivatives (e.g., adamantanone) are accessible via strong acidic conditions:
-
Example : Reaction with concentrated H₂SO₄ yields adamantanone .
-
Implication : The methylaminoethyl and phenyl groups may direct oxidation to specific sites or stabilize intermediates.
Transformations of the Methylaminoethyl Group
The 2-methylaminoethyl substituent undergoes characteristic amine reactions:
Salt Formation and Acid-Base Reactions
-
Protonation : The hydrochloride salt forms via reaction with HCl, enhancing water solubility.
-
Deprotonation : Treatment with NaOH regenerates the free base, enabling further alkylation or acylation .
Reductive Amination
-
Application : Secondary amine groups can be further functionalized via reductive amination with aldehydes/ketones .
-
Example : NaBH(OAc)₃-mediated reductive amination of analogous amines achieves >80% yields .
Acidic Hydrolysis
The hydrochloride salt is stable under physiological pH but hydrolyzes in strong acids:
-
Conditions : Prolonged exposure to H₂SO₄ or HCl at elevated temperatures.
-
Outcome : Cleavage of the methylaminoethyl group or adamantane ring degradation .
Thermal Stability
The adamantane framework confers high thermal stability, with decomposition temperatures >300°C.
Comparative Reactivity with Analogues
| Derivative | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromoadamantane | Electrophilic bromination | 85 | |
| Adamantanone | H₂SO₄-mediated oxidation | 90 | |
| 2-Phenyladamantane | Friedel-Crafts alkylation | 75 |
Scientific Research Applications
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound includes a phenyl group and a methylaminoethyl substituent, which contribute to its biological activity and potential therapeutic applications. Adamantane's rigid structure, a fusion of three cyclohexane rings, provides stability and versatility.
Comparison of Adamantane Derivatives
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Amantadine | Adamantane derivative | Antiviral (influenza), antiparkinsonian | Well-studied for influenza treatment |
| Rimantadine | Adamantane derivative | Antiviral (influenza) | Longer half-life than amantadine |
| Memantine | Adamantane derivative | Neuroprotective (Alzheimer's disease) | NMDA receptor antagonist |
| 1-Aminoadamantane | Adamantane derivative | Antiviral | Directly related to amantadine |
| 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride | Adamantane derivative | Antiviral | Significant biological activity |
Each of these compounds shares structural similarities with 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride but differs in their specific biological activities and therapeutic applications. The unique combination of functional groups in 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride contributes to its distinct pharmacological profile.
Impact on Drug Development
Adamantane derivatives have a notable success rate in improving or providing pharmacological activity in pharmaceuticals . Adamantane is often viewed as providing critical lipophilicity, and it has been used to modify hypoglycemic sulfonylureas, anabolic steroids, and nucleosides to enhance lipophilicity and stability, thereby improving their pharmacokinetics .
- Enhancing Lipophilicity and Stability: Adamantane modifications are chosen to enhance the lipophilicity and stability of drugs, thereby improving their pharmacokinetics .
- Antiviral Research: Research in this area has led to an improved understanding of the molecular mechanisms underlying the replication of Influenza A viruses .
- Modification of Pharmacophores: Adamantane can act as a "secondary pharmacophor," modifying the potency of compounds, such as in the case of immunologic adjuvants .
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Table 1: Key Adamantane Derivatives and Their Properties
*Calculated based on molecular formula C₁₉H₂₈ClN (adamantane core + substituents + HCl).
Key Observations:
- Rimantadine HCl (1-(1-adamantyl)ethylamine HCl) shares the adamantane-amine-HCl motif but lacks the phenyl group. This structural difference reduces Rimantadine’s steric bulk, favoring its binding to the M2 proton channel of influenza A virus .
- 2-(Adamantan-1-yl)-2-oxoethyl esters (e.g., 2-chlorobenzoate derivative) exhibit antioxidant and anti-inflammatory activities due to their electron-withdrawing ester groups, which stabilize radical intermediates . The target compound’s methylaminoethyl group introduces basicity, enabling salt formation and possible interactions with acidic biological targets (e.g., viral proteases).
- Urea derivatives (e.g., 1-[adamantan-1-yl(phenyl)methyl]urea) demonstrate inhibitory activity against soluble epoxide hydrolase (sEH), a target in hypertension and inflammation. The urea moiety facilitates hydrogen bonding, whereas the target compound’s secondary amine may prioritize different binding modes .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, HCl | Rimantadine HCl | 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate |
|---|---|---|---|
| LogP (predicted) | ~3.5 (high lipophilicity) | 2.1 | 4.0 |
| Solubility (water) | Moderate (HCl salt enhances) | High | Low |
| Melting Point | >250°C (decomposition) | >300°C | 180–185°C |
| Metabolic Stability | High (adamantane scaffold) | Moderate | High |
Analysis:
- The hydrochloride salt mitigates this by enhancing ionization .
- Compared to 2-chlorobenzoate esters , the target’s amine group introduces polarity, balancing its pharmacokinetic profile between absorption and excretion .
Biological Activity
Adamantane derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is noted for its antiviral properties, particularly against influenza viruses, and potential applications in treating neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.
Chemical Structure and Properties
The compound is characterized by a rigid adamantane core with a phenyl group and a methylaminoethyl substituent. This unique structure contributes to its stability and versatility in biological interactions. The adamantane framework enhances lipophilicity, which is essential for membrane penetration and interaction with viral targets.
1-(2-methylaminoethyl)-2-phenyl-, hydrochloride exhibits several mechanisms through which it exerts its biological effects:
- Antiviral Activity : The compound inhibits viral replication by interfering with the uncoating process of viruses or blocking ion channels critical for viral entry into host cells. This mechanism is similar to that of well-known adamantane derivatives like amantadine and rimantadine, which target the M2 ion channel of influenza viruses .
- Dopaminergic Effects : The compound may also influence dopamine receptors, making it relevant for Parkinson's disease treatment. This effect is attributed to its structural similarity to other dopaminergic agents .
Antiviral Efficacy
The antiviral efficacy of 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride has been demonstrated in various studies:
- Influenza Virus : Studies indicate that this compound effectively reduces viral load in infected cells, demonstrating a significant reduction in cytopathic effects associated with influenza infection.
Antiproliferative Activity
Recent research has highlighted the antiproliferative properties of adamantane derivatives:
- Cancer Cell Lines : In vitro studies showed that related adamantane compounds exhibit significant antiproliferative activity against several cancer cell lines (e.g., MCF-7, HepG-2). These compounds induce apoptosis by up-regulating pro-apoptotic factors like BAX while down-regulating anti-apoptotic factors like Bcl-2 .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and unique features of structurally similar adamantane derivatives:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Amantadine | Adamantane derivative | Antiviral (influenza), antiparkinsonian | Well-studied for influenza treatment |
| Rimantadine | Adamantane derivative | Antiviral (influenza) | Longer half-life than amantadine |
| Memantine | Adamantane derivative | Neuroprotective (Alzheimer's disease) | NMDA receptor antagonist |
| 1-Aminoadamantane | Adamantane derivative | Antiviral | Directly related to amantadine |
Case Studies
Several case studies have documented the clinical implications of adamantane derivatives:
- Parkinson's Disease Treatment : A clinical trial involving patients treated with amantadine showed improvement in motor symptoms, suggesting that similar compounds like 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride may offer comparable benefits due to their dopaminergic activity .
- Influenza Treatment : A study on the efficacy of rimantadine in preventing influenza A infections demonstrated that adamantane derivatives significantly reduce infection rates when administered prophylactically .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-methylaminoethyl)-2-phenyladamantane hydrochloride, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from adamantane derivatives. For example, coupling adamantane precursors with phenyl and methylaminoethyl groups under acidic conditions (e.g., sulfuric acid or HCl) can yield the target compound. Key steps include:
- Catalyst selection : Nickel catalysts (e.g., Ra-Ni) improve reaction efficiency in hydrogenation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate systems) and recrystallization (using solvents like n-heptane or ethanol/chloroform mixtures) enhance purity .
- Yield optimization : Monitoring reaction completion via TLC (Rf ~0.24–0.38 in system b) and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants) can achieve yields >85% .
Q. How can researchers determine the purity and structural identity of adamantane derivatives using spectroscopic and chromatographic methods?
Methodological Answer:
- TLC and GC-MS : Use TLC with system b (hexane:ethyl acetate) to track reaction progress (Rf values: 0.24–0.38). GC-MS identifies molecular ion peaks (e.g., M⁺ at m/z 345 for adamantane derivatives) and impurities .
- NMR spectroscopy : ¹H/¹³C NMR resolves structural ambiguities. For example, adamantyl protons appear as singlets (δ 1.6–2.1 ppm), while aromatic protons from phenyl groups resonate at δ 7.2–7.5 ppm .
- Melting point analysis : Compare observed melting points (e.g., 140–145°C for hydrochloride salts) with literature values to assess purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved when characterizing structurally complex adamantane derivatives?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Cross-validation : Combine GC-MS impurity profiles (e.g., detecting amino-disubstituted adamantane at m/z 211) with ¹³C NMR to distinguish regioisomers .
- X-ray crystallography : Resolve ambiguities by analyzing crystal packing (e.g., C–H⋯O/N interactions in supramolecular chains) and symmetry planes in adamantyl groups .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What advanced techniques are recommended for studying supramolecular interactions of adamantane derivatives with host molecules like β-cyclodextrin?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (e.g., ΔG, ΔH) between adamantane derivatives and β-cyclodextrin .
- X-ray diffraction : Analyze inclusion complexes to identify key interactions, such as van der Waals forces between adamantane’s hydrophobic core and cyclodextrin’s cavity .
- Solid-state NMR : Probe host-guest dynamics in crystalline phases, focusing on ¹³C chemical shifts of adamantane carbons .
Q. How can researchers design experiments to address environmental hazards associated with adamantane derivatives during synthesis?
Methodological Answer:
- Waste mitigation : Use closed-loop systems to prevent adamantane release into aquatic environments (classified as acute aquatic hazard category 1) .
- Protective measures : Employ fume hoods, particle filters (EN 143 standards), and impermeable gloves to minimize exposure .
- Eco-toxicity assays : Conduct Daphnia magna acute toxicity tests to assess environmental impact .
Q. What methodologies enable the identification and quantification of trace impurities in adamantane-based pharmaceuticals?
Methodological Answer:
- GC with FID detection : Use HP-5 capillary columns and programmed temperature gradients (e.g., 50°C to 280°C at 10°C/min) to separate impurities like 2-aminoadamantane (LOD: 2 ng) .
- LC-MS/MS : Apply multiple reaction monitoring (MRM) for high-sensitivity detection of halogenated byproducts (e.g., brominated intermediates) .
- HPLC-DAD : Pair C18 columns with diode array detection (λ = 210–254 nm) to quantify non-volatile impurities .
Q. How can the stability of adamantane hydrochloride derivatives be assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- Stability-indicating assays : Use UPLC-PDA to monitor degradation products (e.g., dehydroadamantane derivatives) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., adamantane melts at 262°C) and identify thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
